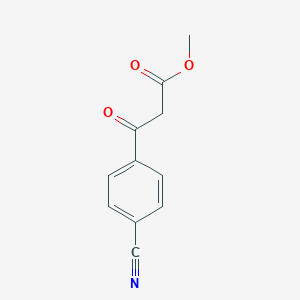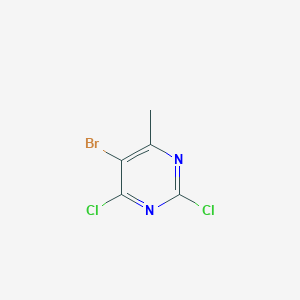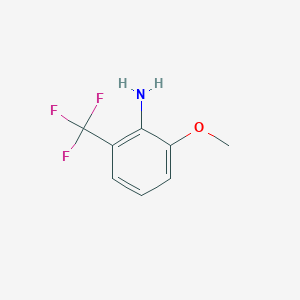
2-Methoxy-6-(trifluoromethyl)aniline
Vue d'ensemble
Description
2-Methoxy-6-(trifluoromethyl)aniline is a chemical compound with the CAS Number: 133863-87-3. It has a molecular weight of 191.15 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Physical And Chemical Properties Analysis
2-Methoxy-6-(trifluoromethyl)aniline is a liquid at normal temperatures . More detailed physical and chemical properties would require additional information or experimental data.Applications De Recherche Scientifique
Electrochemical Properties
- The electrochemical oxidation of derivatives of 2-Methoxy-6-(trifluoromethyl)aniline, such as 2,6-di-tert-butyl-4-R-anilines, has been investigated, revealing insights into their oxidation to dications, characterized by electroanalytical and spectroelectrochemical methods (Speiser, Rieker, & Pons, 1983).
Synthesis and Reactivity
- A study on the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones involved reactions with N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, derived from trifluoroacetaldehyde ethyl hemiacetal and aniline, indicating the compound's role in complex organic synthesis (Gong & Kato, 2004).
Metal Complex Formation
- Aniline derivatives like 2,6 di methoxy Aniline dithiocarbamate have been studied for forming complexes with metals like Copper and Ruthenium, characterized by spectroscopic methods and analyzed for biological activity (Sekhar, Jayaraju, & Sreeramulu, 2019).
Organic Chemistry and Molecular Structure
- The molecule has been involved in C–C bond formation studies, particularly in reactions with α-trifluoromethylated N,O-acetals, demonstrating its utility in creating complex organic structures (Fuchigami, Ichikawa, & Konno, 1989).
- In another study, the synthesis and characterization of 4-Methoxy-N-(3-phenylallylidene) aniline were performed, providing valuable insights into its molecular structure through various spectroscopic techniques (Efil & Bekdemir, 2014).
Liquid Crystal Research
- Research on derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including trifluoromethyl and trifluoromethoxy derivatives, has revealed their application in creating stable smectic liquid crystal phases, highlighting the impact of the trifluoromethyl group on liquid crystalline properties (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Safety And Hazards
Propriétés
IUPAC Name |
2-methoxy-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-13-6-4-2-3-5(7(6)12)8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJOHUUGUAFHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453817 | |
| Record name | 2-methoxy-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(trifluoromethyl)aniline | |
CAS RN |
133863-87-3 | |
| Record name | 2-methoxy-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



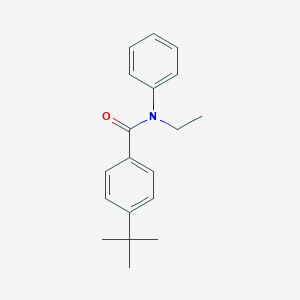
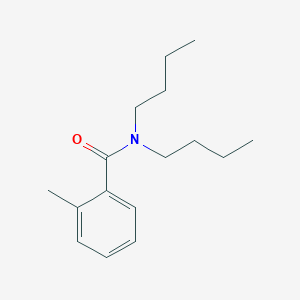
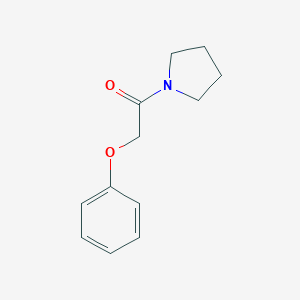
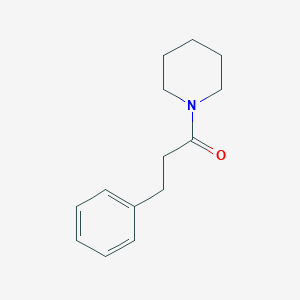
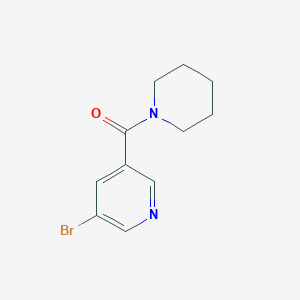
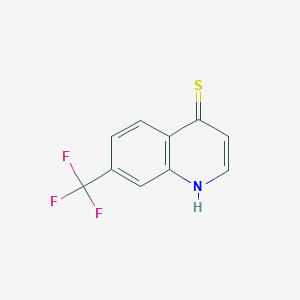
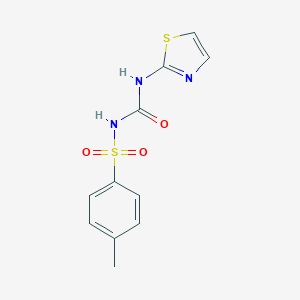
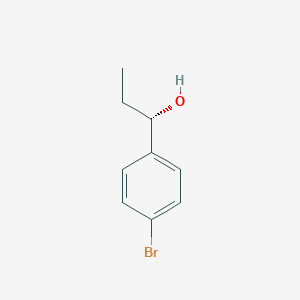

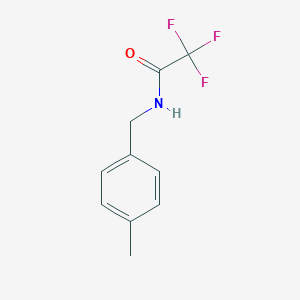
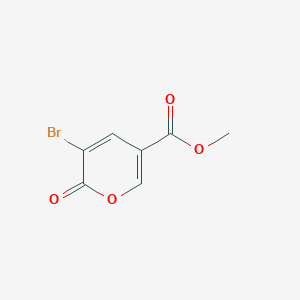
![9-Methylacenaphtho[1,2-b]quinoxaline](/img/structure/B181389.png)
